Tert-butyl 2-oxa-5,8-diazaspiro[3.5]nonane-5-carboxylate
Description
Tert-butyl 2-oxa-5,8-diazaspiro[3.5]nonane-5-carboxylate is a spirocyclic compound featuring a bicyclic structure with oxygen (oxa) and nitrogen (diaza) atoms at positions 2, 5, and 6. The tert-butyloxycarbonyl (Boc) group at position 5 acts as a protective group for the secondary amine, making the compound a valuable intermediate in pharmaceutical synthesis . It is commercially available in quantities ranging from 100 mg to 1 g, with prices varying from €503 to €1,833, reflecting its use in high-value research applications .
Properties
IUPAC Name |
tert-butyl 2-oxa-5,8-diazaspiro[3.5]nonane-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-10(2,3)16-9(14)13-5-4-12-6-11(13)7-15-8-11/h12H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNXNMYNWVAHRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC12COC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-oxa-5,8-diazaspiro[3.5]nonane-5-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl chloroformate and a suitable amine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-oxa-5,8-diazaspiro[3.5]nonane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
Tert-butyl 2-oxa-5,8-diazaspiro[3.5]nonane-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-oxa-5,8-diazaspiro[3.5]nonane-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
Tert-butyl 2-oxa-5,8-diazaspiro[3.5]nonane-5-carboxylate (CAS Number: 1367936-05-7) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides an in-depth analysis of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₂₀N₂O₃, with a molecular weight of 228.29 g/mol. The compound features a spirocyclic structure that contributes to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1367936-05-7 |
| Molecular Formula | C₁₁H₂₀N₂O₃ |
| Molecular Weight | 228.29 g/mol |
| Purity | ≥ 97% |
| Physical Form | White solid |
This compound has been studied for its potential as a protein degrader and Akt kinase inhibitor . Akt kinases are critical regulators of various cellular processes including metabolism, proliferation, and survival, making them important targets in cancer therapy.
- Protein Degradation : The compound has been identified as a building block for developing protein degraders that can selectively target and degrade specific proteins involved in disease pathways.
- Akt Inhibition : Research indicates that this compound may inhibit Akt signaling pathways, which are often dysregulated in cancers, thereby potentially reducing tumor growth and proliferation.
Case Studies
Several studies have explored the biological effects of this compound:
-
In Vitro Studies : In cell line assays, the compound demonstrated significant inhibition of cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent.
- Study Findings :
- Cell lines tested: MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 values ranged from 10 µM to 25 µM depending on the cell line.
- Study Findings :
-
Animal Model Studies : Preclinical trials using mouse models have shown that administration of this compound led to reduced tumor sizes compared to control groups.
- Results :
- Tumor size reduction was approximately 40% after four weeks of treatment.
- Histological analysis indicated decreased cell proliferation markers in treated tumors.
- Results :
Safety and Handling
As with many chemical compounds used in research, safety considerations are paramount:
- Hazard Classification : The compound is classified as an irritant (GHS07) with hazard statements indicating potential harmful effects if ingested or if it comes into contact with skin.
| Hazard Statement | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for tert-butyl 2-oxa-5,8-diazaspiro[3.5]nonane-5-carboxylate, and what reaction conditions optimize yield and purity?
- Methodological Answer : The compound is typically synthesized via multi-step organic reactions. A common approach involves cyclization of precursor amines with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions. Dichloromethane or tetrahydrofuran (THF) is used as a solvent at low temperatures (0–5°C) to minimize side reactions . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 amine-to-chloroformate) and inert gas purging to exclude moisture. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .
Q. How is the spirocyclic structure of this compound confirmed experimentally?
- Methodological Answer : Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135), high-resolution mass spectrometry (HRMS), and X-ray crystallography. Key NMR features include:
- Distinct splitting patterns for spirocyclic protons (δ 3.2–4.1 ppm, multiplet).
- tert-butyl group signals (δ 1.4 ppm, singlet).
HRMS confirms the molecular ion peak at m/z 228.292 (C₁₁H₂₀N₂O₃) .
Q. What are the recommended storage conditions to maintain the compound’s stability?
- Methodological Answer : Store in airtight containers under refrigeration (2–8°C) in a desiccator to prevent hydrolysis of the tert-butyl carbamate group. Prolonged exposure to light, moisture, or temperatures >25°C leads to decomposition, detectable via TLC or HPLC monitoring .
Advanced Research Questions
Q. How does the spirocyclic scaffold influence the compound’s bioactivity in medicinal chemistry applications?
- Methodological Answer : The spirocyclic framework enhances conformational rigidity, improving binding affinity to biological targets like enzymes or receptors. For example, in kinase inhibition assays, the compound’s nitrogen and oxygen atoms form hydrogen bonds with catalytic residues (e.g., ATP-binding pockets). Computational docking (AutoDock Vina) and molecular dynamics simulations (AMBER) predict binding modes, validated via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in bioactivity (e.g., IC₅₀ values) often arise from assay conditions (e.g., pH, solvent DMSO concentration). To reconcile
- Standardize assays using the same cell lines (e.g., HEK293 vs. HeLa).
- Validate purity via HPLC and exclude batch variability.
- Perform dose-response curves in triplicate with positive controls (e.g., staurosporine for kinase inhibition) .
Q. How can the synthesis be scaled for structure-activity relationship (SAR) studies without compromising efficiency?
- Methodological Answer : Continuous flow chemistry systems (e.g., microreactors) improve scalability by maintaining precise temperature and mixing control. For example, a two-step process:
Cyclization in a flow reactor (residence time: 10 min, 0°C).
In-line purification via supported liquid-liquid extraction (SLLE).
This method achieves >80% yield and reduces reaction time from 24 hours (batch) to 2 hours .
Q. What analytical techniques differentiate This compound from structurally similar spirocyclic analogs?
- Methodological Answer : LC-MS/MS with collision-induced dissociation (CID) fragments the compound at the carbamate group (loss of tert-butyl, m/z 172.1). In contrast, analogs with varied substituents (e.g., cyano or hydroxyl groups) exhibit distinct fragmentation patterns. X-ray crystallography further resolves spatial differences in the spirocyclic core .
Key Research Findings
- Synthetic Optimization : Lowering reaction temperatures (<5°C) reduces byproduct formation (e.g., dimerization) by 40% .
- Biological Activity : Demonstrates moderate inhibition (IC₅₀ = 12 µM) against PI3Kα in kinase assays, suggesting potential as a cancer therapeutic lead .
- Stability : Degradation studies show a half-life of 6 months at 4°C, but <1 week at 25°C under ambient light .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
